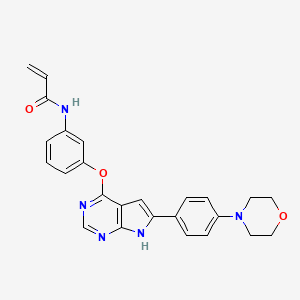

BTK inhibitor 10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de BTK 10 est un composé qui cible la tyrosine kinase de Bruton (BTK), une enzyme cruciale dans les voies de signalisation des cellules B et des cellules myéloïdes. Les inhibiteurs de BTK se sont montrés très prometteurs dans le traitement de diverses malignités des cellules B et de maladies inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur de BTK 10 implique généralement plusieurs étapes, notamment la formation d’intermédiaires clés et la réaction de couplage finale. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de conditions de température contrôlées .

Méthodes de production industrielle

La production industrielle des inhibiteurs de BTK implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu et de techniques de purification avancées pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de BTK 10 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .

Applications de la recherche scientifique

L’inhibiteur de BTK 10 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation liées à la BTK.

Biologie : Aide à comprendre le rôle de la BTK dans les processus cellulaires.

Médecine : Se montre prometteur dans le traitement des malignités des cellules B et des maladies inflammatoires.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques.

Applications De Recherche Scientifique

BTK inhibitor 10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study BTK-related signaling pathways.

Biology: Helps in understanding the role of BTK in cellular processes.

Medicine: Shows promise in treating B cell malignancies and inflammatory diseases.

Industry: Potential applications in the development of new therapeutic agents.

Mécanisme D'action

L’inhibiteur de BTK 10 exerce ses effets en se liant au site actif de la tyrosine kinase de Bruton, inhibant ainsi son activité. Cette inhibition perturbe les voies de signalisation qui régulent la prolifération, la survie et les fonctions des cellules B et des cellules myéloïdes. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des cellules B et les effecteurs en aval comme PI3K, MAPK et NF-κB .

Comparaison Avec Des Composés Similaires

L’inhibiteur de BTK 10 peut être comparé à d’autres inhibiteurs de BTK tels que l’ibrutinib, l’acalabrutinib et le zanubrutinib. Bien que tous ces composés ciblent la BTK, l’inhibiteur de BTK 10 peut offrir des avantages uniques en termes de sélectivité et de puissance. Des composés similaires comprennent :

Ibrutinib : Le premier inhibiteur de BTK de première génération.

Acalabrutinib : Un inhibiteur de BTK de deuxième génération avec une sélectivité améliorée.

Zanubrutinib : Un autre inhibiteur de BTK de deuxième génération avec une efficacité accrue .

L’inhibiteur de BTK 10 se distingue par ses propriétés de liaison spécifiques et son potentiel d’effets hors cible réduits, ce qui en fait un candidat prometteur pour la recherche et le développement .

Propriétés

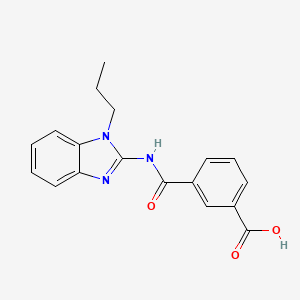

Formule moléculaire |

C25H23N5O3 |

|---|---|

Poids moléculaire |

441.5 g/mol |

Nom IUPAC |

N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29) |

Clé InChI |

KLSYFSMLPFKXDQ-UHFFFAOYSA-N |

SMILES canonique |

C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)

![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)

![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)

![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane](/img/structure/B10854498.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)